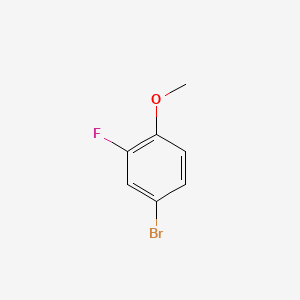

4-Bromo-2-fluoroanisole

Overview

Description

4-Bromo-2-fluoroanisole is an organic compound with the molecular formula C₇H₆BrFO. It is a colorless to light yellow liquid with a melting point of 16°C and a boiling point of 84°C at 7 mmHg . This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoroanisole can be synthesized through various methods. One common approach involves the bromination of 2-fluoroanisole using bromine in the presence of a catalyst. Another method includes the diazotization of 2-fluoro-4-bromoaniline followed by a coupling reaction with benzene .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to improve yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically employed under mild conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted anisoles can be formed.

Coupling Products: Biaryl compounds are commonly produced through coupling reactions.

Scientific Research Applications

4-Bromo-2-fluoroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoroanisole depends on its specific application. In chemical reactions, it acts as a reactant that undergoes substitution or coupling to form new compounds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants .

Comparison with Similar Compounds

- 2-Bromo-4-fluoroanisole

- 4-Bromo-3-nitroanisole

- 4-Chloro-2-fluoroanisole

Comparison: 4-Bromo-2-fluoroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

4-Bromo-2-fluoroanisole (CAS No. 2357-52-0) is a halogenated aromatic compound with significant potential in medicinal chemistry and various biological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its properties and implications for research.

This compound has the molecular formula CHBrF O and a molecular weight of 205.02 g/mol. The structure features a bromine atom at the para position and a fluorine atom at the ortho position relative to the methoxy group on the aromatic ring. This unique substitution pattern enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrF O |

| Molecular Weight | 205.02 g/mol |

| Boiling Point | 208 °C |

| Flash Point | 98 °C |

| Density | 1.59 g/cm³ |

Biological Activity

The biological activity of this compound stems from its structural characteristics, which allow it to interact favorably with various biological systems. The halogen substituents (bromine and fluorine) can enhance binding affinity to enzymes and receptors, making it a valuable candidate for drug development.

Enzyme Interaction Studies

Recent studies have shown that compounds similar to this compound exhibit significant interactions with enzymes involved in metabolic processes. For instance, halogenated derivatives have been found to influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. In particular, fluorinated compounds often show altered metabolic pathways compared to their non-fluorinated counterparts, potentially leading to improved pharmacokinetic profiles.

Case Study: Inhibition of CYP Enzymes

A notable case study investigated the effects of regioselectively fluorinated imidazoles on CYP17 and CYP19 enzymes. The study demonstrated that fluorine substitution could enhance inhibitory activity against these enzymes, suggesting that similar modifications in compounds like this compound could yield beneficial effects in therapeutic contexts .

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including:

- Suzuki-Miyaura Coupling Reaction : A palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds.

- Halogenation Reactions : Introducing bromine and fluorine substituents through electrophilic aromatic substitution or other halogenation techniques.

These methods not only facilitate the production of this compound but also allow for the exploration of various derivatives that may exhibit enhanced biological activity.

Research Findings

Research has indicated that the presence of halogens in aromatic compounds can lead to increased biological activity due to:

Q & A

Q. How can the synthesis of 4-bromo-2-fluoroanisole be optimized for high yield and purity?

Basic Research Focus

The synthesis of this compound via bromination of 2-fluoroanisole in chloroform achieves a 94% yield under controlled conditions. Key parameters include:

- Stoichiometry : A slight excess of bromine (3.16 mol vs. 3.04 mol substrate) ensures complete reaction .

- Reaction time : Slow addition of bromine over 3 hours minimizes side reactions.

- Workup : Use of sodium bicarbonate and sodium hydrogensulfite for neutralization and purification .

For scale-up, consider solvent reflux conditions and inline monitoring (e.g., GC-MS) to track intermediates.

Q. What spectroscopic methods are recommended for characterizing this compound?

Basic Research Focus

IR and FT-IR spectra provide critical functional group identification:

- C-O (methoxy) stretch : ~1250–1050 cm⁻¹.

- Aromatic C-Br and C-F vibrations : ~550–650 cm⁻¹ and ~1100–1250 cm⁻¹, respectively .

Complement with H/C NMR to resolve substituent positions (e.g., para-bromo vs. ortho-fluoro coupling patterns).

Q. How is crystallographic data for this compound analyzed using SHELX software?

Basic Research Focus

SHELXL refines crystal structures via:

- Data integration : Use SHELXS for initial structure solution from X-ray diffraction data.

- Refinement : Apply SHELXL’s least-squares algorithms to optimize atomic coordinates and thermal parameters .

Validate using R-factors and electron density maps. For visualization, pair with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. Can density-functional theory (DFT) predict electronic properties of this compound?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-311G**) model:

- Electron density distribution : Assess substituent effects (Br: electron-withdrawing; OCH₃: electron-donating).

- HOMO-LUMO gaps : Predict reactivity in cross-coupling reactions .

Validate against experimental UV-Vis spectra and ionization potentials.

Q. What strategies enable functionalization of this compound into derivatives?

Advanced Research Focus

The bromine atom is a versatile site for derivatization:

- Suzuki coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts.

- Nucleophilic substitution : React with amines or thiols under basic conditions .

Monitor regioselectivity via LC-MS and isolate derivatives via column chromatography.

Q. How should researchers resolve contradictions in spectral or crystallographic data?

Advanced Research Focus

Address discrepancies by:

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT vibrational modes).

- Data re-refinement : In crystallography, reassess SHELXL parameters (e.g., hydrogen bonding constraints) .

- Alternative techniques : Use mass spectrometry to confirm molecular weight if purity is disputed.

Q. What are the critical physical properties for identifying this compound?

Basic Research Focus

Key identifiers include:

- CAS RN : 2357-52-0 .

- Density : 1.59 g/mL at 25°C.

- Boiling point : 84°C at 7 mmHg .

Store at 2–8°C to prevent decomposition.

Q. How do substituents influence the electronic behavior of this compound?

Advanced Research Focus

The ortho-fluoro group induces steric hindrance and polarizes the aromatic ring, while the para-bromo enhances electrophilicity. Electrochemical studies (cyclic voltammetry) reveal:

- Redox potentials : Br substitution lowers LUMO energy, facilitating electron transfer .

Compare with analogs (e.g., 4-bromo-3-fluoroanisole) to isolate substituent effects.

Q. How does this compound’s reactivity compare to halogenated anisole analogs?

Advanced Research Focus

Reactivity trends in SNAr reactions:

- Fluoro vs. chloro analogs : Fluorine’s strong electron-withdrawing effect accelerates Br substitution.

- Ortho vs. para substituents : Steric effects in ortho-fluoro derivatives reduce reaction rates vs. para-substituted analogs .

Quantify via kinetic studies (e.g., pseudo-first-order rate constants).

Q. What conditions destabilize this compound, and how can stability be assessed?

Advanced Research Focus

Decomposition risks:

Properties

IUPAC Name |

4-bromo-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNXGZBXFDNKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178195 | |

| Record name | 4-Bromo-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2357-52-0 | |

| Record name | 4-Bromo-2-fluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2357-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2357-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-fluoroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7J83Z8NHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.